Bortezomib

Proteasome inhibitor resistance Multiple myeloma Subunit selectivity

Bortezomib, identified by CAS 1610526-91-4 as the monohydrate form of the active pharmaceutical ingredient, is a dipeptide boronic acid that reversibly inhibits the 26S proteasome. It is the first clinically validated proteasome inhibitor, approved for multiple myeloma and mantle cell lymphoma, and remains a backbone of combination therapy.

Molecular Formula C19H25BN4O4
Molecular Weight 384.2 g/mol
CAS No. 1610526-91-4
Cat. No. B7796817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBortezomib
CAS1610526-91-4
Molecular FormulaC19H25BN4O4
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
InChIInChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1
InChIKeyGXJABQQUPOEUTA-RDJZCZTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityThe solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5.
In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid)
In water, 76 mg/L at 25 °C (est)
5.32e-02 g/L

Bortezomib (CAS 1610526-91-4) – Defined Crystalline Monohydrate Proteasome Inhibitor for Research and Procurement


Bortezomib, identified by CAS 1610526-91-4 as the monohydrate form of the active pharmaceutical ingredient, is a dipeptide boronic acid that reversibly inhibits the 26S proteasome [1]. It is the first clinically validated proteasome inhibitor, approved for multiple myeloma and mantle cell lymphoma, and remains a backbone of combination therapy [2]. The monohydrate crystalline form (designated Form-SB) provides a well-characterized solid state with defined water content, XRPD pattern, and thermal properties, ensuring batch-to-batch consistency essential for reproducible research and industrial procurement [3].

Why In-Class Proteasome Inhibitors Cannot Simply Replace Bortezomib (CAS 1610526-91-4)


Proteasome inhibitors differ fundamentally in their subunit binding profiles, binding kinetics, and off-target activity, making them non-interchangeable despite their shared target class. Bortezomib's unique co-inhibition of β5 and β1 proteasome subunits generates a distinct cytotoxic pattern that is critical in proteasome inhibitor-resistant multiple myeloma, a phenotype not fully recapitulated by carfilzomib (β5/β2-selective) or ixazomib (predominantly β5-selective) [1]. Additionally, bortezomib engages multiple non-proteasomal serine proteases at pharmacologically relevant concentrations, a property absent in carfilzomib, which translates into divergent clinical adverse event profiles [2]. The specific crystalline monohydrate form (Form-SB) further distinguishes this product by providing a thermodynamically stable solid-state with defined physicochemical properties that impact formulation, handling, and regulatory compliance [3].

Quantitative Differentiation of Bortezomib (CAS 1610526-91-4) Versus Carfilzomib and Ixazomib


Broader Constitutive Proteasome Subunit Co-Inhibition: β1 + β5 Dual Targeting Versus β5-Only or β5 + β2 Profiles

Bortezomib is the only clinically approved proteasome inhibitor that potently co-inhibits both the β5 (chymotrypsin-like) and β1 (caspase-like) subunits of the constitutive proteasome at pharmacologically relevant concentrations. In cell-free biochemical assays, bortezomib inhibited β5 with IC50 = 3.0 ± 1.1 nM and β1 with IC50 = 18 ± 10 nM. By contrast, carfilzomib inhibited β5 with IC50 = 2.3 ± 1.0 nM but showed 25-fold weaker β1 inhibition (IC50 = 451 ± 380 nM), while ixazomib exhibited IC50 values of 5.5 ± 2.3 nM (β5) and 28 ± 22 nM (β1) but with negligible β2 activity (IC50 > 30,000 nM) [1]. The Besse 2019 head-to-head study established that in the clinically relevant pulse-exposure setting, selective β5 inhibition alone is insufficient to induce cytotoxicity in proteasome inhibitor-resistant multiple myeloma cells; only co-inhibition of β5 with either β1 or β2 achieves meaningful functional proteasome inhibition and cell death [2].

Proteasome inhibitor resistance Multiple myeloma Subunit selectivity

Superior Immunoproteasome Subunit LMP7 and LMP2 Potency: Quantitative Advantage Over Carfilzomib

Bortezomib exhibits significantly greater potency against immunoproteasome subunits LMP7 and LMP2 compared to carfilzomib, while ixazomib shows comparable LMP2 potency but weaker LMP7 inhibition. Specifically, bortezomib inhibits LMP7 with IC50 = 0.9 ± 0.3 nM and LMP2 with IC50 = 1.6 ± 1.8 nM. Carfilzomib is 3.7-fold less potent against LMP7 (IC50 = 3.3 ± 1.1 nM) and 25.6-fold less potent against LMP2 (IC50 = 41 ± 17 nM). Ixazomib inhibits LMP2 with IC50 = 0.9 ± 0.2 nM but LMP7 with IC50 = 3.3 ± 3.0 nM [1]. Higher immunoproteasome-to-constitutive proteasome ratios correlate with increased sensitivity to bortezomib in pediatric acute lymphoblastic leukemia, where the median LC50 for bortezomib was 6.0 nM (range 3.0–46.1 nM) across 29 patient samples [2].

Immunoproteasome Hematologic malignancies Target selectivity

Equimolar Cytotoxicity Ranking in Multiple Myeloma: Bortezomib Outperforms Carfilzomib and Ixazomib

In a head-to-head equimolar comparison in multiple myeloma cells, the potency order was marizomib > bortezomib > delanzomib > carfilzomib > ixazomib > oprozomib. This ranking was based on functional proteasome inhibition and correlated inversely with MM cell viability [1]. This demonstrates that at equimolar concentrations, bortezomib provides greater cytotoxic activity than either carfilzomib or ixazomib, positioning it as the most effective approved reversible proteasome inhibitor in MM cell models.

Multiple myeloma Cytotoxicity assay Proteasome inhibitor ranking

Distinct Off-Target Serine Protease Inhibition: Cathepsin G and HtrA2/Omi Engagement Absent in Carfilzomib

Bortezomib, but not carfilzomib, significantly inhibits the serine proteases cathepsin G, cathepsin A, chymase, dipeptidyl peptidase II, and HtrA2/Omi at potencies near or equivalent to its proteasome inhibition. In cell lysates, bortezomib inhibited cathepsin G and HtrA2/Omi at concentrations that also achieved proteasome inhibition; carfilzomib showed no inhibition of these targets at comparable proteasome-inhibiting concentrations [1]. Despite equivalent levels of proteasome inhibition, only bortezomib reduced neurite length in a differentiated neuronal cell line, establishing that this off-target activity is proteasome-independent and mechanistically linked to bortezomib's peripheral neuropathy adverse event profile, which occurs in >30% of patients versus low rates with carfilzomib [1]. Additionally, in thrombocytopenia modeling, bortezomib and ixazomib (reversible inhibitors) showed a different platelet depletion mechanism than carfilzomib (irreversible inhibitor) [2].

Off-target pharmacology Peripheral neuropathy Serine protease inhibition

Defined Crystalline Monohydrate Form-SB: Process Patent Ensuring Polymorph Identity and Batch Consistency

Bortezomib CAS 1610526-91-4 is specifically the crystalline monohydrate designated as Form-SB, characterized by water content of 3.5–6.0% w/w, a defined XRPD pattern with characteristic peaks at 5.6, 7.5, 9.8, 10.2, 11.3, 15.1, 18.0, 20.5, 21.5, and 23.6 ± 0.20 °2θ (with unsplit peaks at 9.8 and 11.39 °2θ, and 100% intensity peak at 5.6 °2θ), DSC endothermic peaks between 45–60°C (Peak-1) and 175–185°C (Peak-2), and specific IR and Raman absorption signatures [1]. This patent-defined crystalline form provides a stable monohydrate that is distinct from the anhydrous free base (CAS 179324-69-7) and other polymorphs, ensuring reproducible physicochemical properties critical for formulation development, analytical method validation, and regulatory compliance [1].

Solid-state characterization Polymorph control Procurement specification

Procurement-Driven Application Scenarios for Bortezomib (CAS 1610526-91-4) Based on Quantitative Differentiation


Proteasome Inhibitor-Resistant Multiple Myeloma Mechanistic Studies

Bortezomib's unique β1 + β5 co-inhibition profile, quantitatively established by IC50 values of 3.0 nM (β5) and 18 nM (β1)—versus carfilzomib's 451 nM β1 IC50—makes it the only approved agent capable of engaging both subunits at pharmacologically relevant concentrations [1]. The Besse 2019 head-to-head study demonstrated that this dual inhibition is required for cytotoxicity in PI-resistant MM cells, where selective β5 inhibition is insufficient [2]. Researchers studying PI resistance mechanisms should therefore procure bortezomib specifically for experiments requiring β1 engagement.

Immunoproteasome-Targeted Hematologic Malignancy Research

Bortezomib demonstrates 3.7-fold greater potency at LMP7 (IC50 0.9 nM) and 25.6-fold greater potency at LMP2 (IC50 1.6 nM) compared to carfilzomib [1]. In pediatric ALL, where high immunoproteasome-to-constitutive proteasome ratios correlate with sensitivity, bortezomib achieved a median LC50 of 6.0 nM [3]. For immunoproteasome-focused research in ALL, AML, or other hematologic malignancies, bortezomib provides more comprehensive immunoproteasome subunit coverage than carfilzomib.

Off-Target Pharmacology and Peripheral Neuropathy Model Development

Only bortezomib inhibits the serine proteases cathepsin G, cathepsin A, chymase, DPP-II, and HtrA2/Omi at concentrations equivalent to its proteasome inhibition, while carfilzomib does not engage these targets [4]. Researchers modeling proteasome inhibitor-induced peripheral neuropathy or studying off-target drug effects must use bortezomib, as carfilzomib lacks this pharmacological dimension. Bortezomib is also the appropriate tool for thrombocytopenia mechanism studies due to its reversible binding kinetics distinct from carfilzomib's irreversible mechanism [5].

Procurement of Defined Crystalline Form for Formulation and Analytical Development

CAS 1610526-91-4 specifically identifies the Form-SB crystalline monohydrate with water content 3.5-6.0% w/w and a patent-defined XRPD fingerprint comprising 10 characteristic peaks, two DSC endotherms (45-60°C and 175-185°C), and IR/Raman signatures [6]. Industrial formulation scientists and analytical chemists developing bortezomib-containing products should specify this CAS number to ensure receipt of the thermodynamically stable monohydrate polymorph, avoiding the anhydrous form (CAS 179324-69-7) that lacks this defined solid-state specification and may exhibit different solubility and stability characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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